molecular formula C13H10O3 B1625900 Phenyl 3-hydroxybenzoate CAS No. 24262-63-3

Phenyl 3-hydroxybenzoate

Cat. No. B1625900
CAS RN: 24262-63-3
M. Wt: 214.22 g/mol
InChI Key: VGVWUMGIUNURRJ-UHFFFAOYSA-N
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Description

Phenyl 3-hydroxybenzoate, also known as 3-Hydroxybenzoate de phényle, is a chemical compound with the molecular formula C13H10O3 . It has an average mass of 214.217 Da and a monoisotopic mass of 214.062988 Da . It is a benzoate ester obtained by the formal condensation of phenol with 3-hydroxybenzoic acid .


Molecular Structure Analysis

Phenyl 3-hydroxybenzoate has a simple structure with a molecular formula of C13H10O3 . The average mass is 214.217 Da and the monoisotopic mass is 214.062988 Da .

Scientific Research Applications

Synthesis and Structural Analysis

Phenyl 3-hydroxybenzoate, a derivative of hydroxybenzoic acid, finds applications in the synthesis and structural analysis of various compounds. For example, Kumar et al. (2019) synthesized 3-benzoyl-4-hydroxybenzoic acid and conducted thermal studies using thermogravimetric analysis (TGA), revealing insights into its thermal stability and crystal packing influenced by electrostatic energy (Kumar et al., 2019).

Bioactive Derivatives and Antioxidant Properties

Phenyl 3-hydroxybenzoate also serves as a precursor in the isolation of bioactive derivatives. Xu et al. (2017) isolated a new phenyl ether derivative from Aspergillus carneus, demonstrating its strong antioxidant activity (Xu et al., 2017).

Antibacterial and Antifungal Activities

Research has identified its derivatives with significant antibacterial and antifungal activities. For instance, Shao et al. (2007) isolated a new isoprenyl phenyl ether from a mangrove fungus, which exhibited antibacterial and antifungal properties (Shao et al., 2007).

Coordination Chemistry

Phenyl 3-hydroxybenzoate is instrumental in coordination chemistry research. Chen et al. (2016) synthesized lanthanide supramolecular frameworks based on 3- and 4-hydroxybenzoic acids, exploring their magnetic and luminescent properties (Chen et al., 2016).

Liquid Crystalline Properties

Its derivatives have been studied for their liquid crystalline properties. Murthy (2004) reported the synthesis of new compounds from 3-hydroxybenzoic acid, exhibiting unique phase transitions in liquid crystals (Murthy, 2004).

Anti-Inflammatory Applications

Puttaswamy et al. (2018) synthesized benzophenone appended oxadiazole derivatives from 3-benzoyl-4-hydroxybenzoic acid, showing significant anti-inflammatory activity and potential for future drug development (Puttaswamy et al., 2018).

Environmental Analysis

Phenyl 3-hydroxybenzoate finds use in environmental analysis as well. Ye et al. (2008) developed a method to measure environmental phenols, including hydroxybenzoic acid derivatives, in human milk, demonstrating the compound's relevance in environmental exposure assessment (Ye et al., 2008).

properties

IUPAC Name

phenyl 3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-11-6-4-5-10(9-11)13(15)16-12-7-2-1-3-8-12/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVWUMGIUNURRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50491964
Record name Phenyl 3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 3-hydroxybenzoate

CAS RN

24262-63-3
Record name Phenyl 3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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